molecular formula C26H57ClN10 B1665212 Aletamine hydrochloride CAS No. 4255-24-7

Aletamine hydrochloride

Cat. No.: B1665212
CAS No.: 4255-24-7
M. Wt: 545.3 g/mol
InChI Key: JEPAQYCCAYFOBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aletamine Hydrochloride involves several steps. One common method starts with the reaction of benzeneethanamine with allyl bromide to form alpha-allylphenethylamine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Aletamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Aletamine Hydrochloride has been studied for various scientific research applications:

Mechanism of Action

The exact mechanism of action of Aletamine Hydrochloride is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain. It may act as a weak dopamine antagonist and a high-affinity kappa-opioid receptor agonist . These interactions can influence mood, perception, and pain sensation.

Properties

CAS No.

4255-24-7

Molecular Formula

C26H57ClN10

Molecular Weight

545.3 g/mol

IUPAC Name

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride

InChI

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H

InChI Key

JEPAQYCCAYFOBU-UHFFFAOYSA-N

SMILES

C=CCC(CC1=CC=CC=C1)N.Cl

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl

Appearance

Solid powder

4255-24-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4255-23-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aletamine
aletamine hydrochloride
aletamine hydrochloride, (+-)-isomer
alfetadrine
alfetamin
alfetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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